Backbone Length and pKa Shift: β-Homoasparagine vs. L-Asparagine
The compound contains a five-carbon backbone (C5) versus the four-carbon backbone (C4) of its α-amino acid homologue, L-asparagine. This additional methylene group shifts the prototypical pKa of the carboxylic acid from approximately 2.02 (asparagine) to a predicted value of 3.67 ± 0.10 for the target compound . The increased distance between the carboxyl and amino functions also increases the number of freely rotatable bonds from 3 (asparagine) to 4, conferring distinct conformational flexibility [1].
| Evidence Dimension | Carboxylic acid pKa (predicted) and backbone carbon count |
|---|---|
| Target Compound Data | pKa = 3.67 ± 0.10 (predicted); 5-carbon backbone; 4 rotatable bonds |
| Comparator Or Baseline | L-Asparagine: pKa ~2.02 (carboxyl); 4-carbon backbone; 3 rotatable bonds |
| Quantified Difference | ΔpKa ≈ +1.65 units; +1 backbone carbon; +1 rotatable bond |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform and EPISuite; experimental pKa confirmation not located in primary literature for the target compound. |
Why This Matters
An elevated pKa alters the protonation state at physiological pH, affecting solubility, membrane permeability, and peptide secondary structure, which is critical when designing pH-sensitive peptide therapeutics or biomaterials.
- [1] PubChem (Haz-Map). Asparagine. Rotatable Bond Count: 3. https://pubchem.ncbi.nlm.nih.gov/compound/6267 (accessed 2026-05-13) View Source
